2-(4-(Pyrrolidin-1-yl)phenyl)acetic acid
Description
Structure
3D Structure
Properties
Molecular Formula |
C12H15NO2 |
|---|---|
Molecular Weight |
205.25 g/mol |
IUPAC Name |
2-(4-pyrrolidin-1-ylphenyl)acetic acid |
InChI |
InChI=1S/C12H15NO2/c14-12(15)9-10-3-5-11(6-4-10)13-7-1-2-8-13/h3-6H,1-2,7-9H2,(H,14,15) |
InChI Key |
ZFNIWSXJLHQUHT-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C2=CC=C(C=C2)CC(=O)O |
Origin of Product |
United States |
Synthetic Methodologies and Chemo Systematic Approaches to 2 4 Pyrrolidin 1 Yl Phenyl Acetic Acid
Retrosynthetic Dissection and Identification of Key Synthons for the Core Structure
Retrosynthetic analysis is a foundational approach in synthetic planning, allowing for the deconstruction of a target molecule into simpler, commercially available, or easily synthesizable precursors. For 2-(4-(Pyrrolidin-1-yl)phenyl)acetic acid, the analysis identifies several logical bond disconnections, leading to various synthetic strategies.
The primary disconnections for the this compound core structure are:
C(aryl)—N Bond Disconnection: This is the most common and intuitive disconnection, breaking the bond between the phenyl ring and the pyrrolidine (B122466) nitrogen. This approach identifies a phenylacetic acid moiety and a pyrrolidine synthon as the key building blocks.
C(aryl)—C(alkyl) Bond Disconnection: This strategy involves cleaving the bond between the phenyl ring and the acetic acid side chain. This leads to a 4-substituted pyrrolidinylbenzene precursor and a synthon for the acetic acid group.
Pyrrolidine Ring Disconnection: This less common approach involves building the pyrrolidine ring onto a pre-functionalized 4-aminophenylacetic acid derivative, typically through alkylation with a four-carbon dielectrophile.
These disconnections suggest several key synthons, which are idealized fragments that can be sourced from real-world chemical reagents.
Table 1: Key Synthons and Corresponding Reagents for this compound Synthesis
| Disconnection Strategy | Key Synthon 1 | Corresponding Reagent 1 | Key Synthon 2 | Corresponding Reagent 2 |
|---|---|---|---|---|
| C(aryl)—N Bond | 4-Halophenylacetic acid ester cation | Ethyl 4-bromophenylacetate | Pyrrolidine anion | Pyrrolidine |
| C(aryl)—C(alkyl) Bond | 4-(Pyrrolidin-1-yl)phenyl anion | 1-(4-Bromophenyl)pyrrolidine (B1277245) | Acetic acid cation (e.g., +CH2COOH) | Ethyl 2-bromoacetate or a boronate equivalent |
| Pyrrolidine Ring | 4-Aminophenylacetic acid anion | Ethyl 4-aminophenylacetate | Butane-1,4-dication | 1,4-Dibromobutane (B41627) or 1,4-dichlorobutane |
Conventional Synthetic Strategies for this compound
Conventional strategies typically rely on robust, well-established reactions, often involving multiple steps and requiring optimization of classical reaction parameters.
Multi-Step Synthesis Pathways and Reaction Conditions
Several linear and convergent sequences can be devised based on the retrosynthetic analysis.
Pathway 1: N-Alkylation of a Phenylacetic Acid Derivative
A common pathway involves the reaction of a 4-substituted phenylacetic acid derivative with a reagent to form the pyrrolidine ring.
Starting Material: Ethyl 4-aminophenylacetate.
Reaction: The primary amine is subjected to double alkylation with 1,4-dibromobutane in the presence of a non-nucleophilic base like potassium carbonate or diisopropylethylamine in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile (B52724).
Final Step: The resulting ester, ethyl 2-(4-(pyrrolidin-1-yl)phenyl)acetate, is hydrolyzed to the target carboxylic acid using aqueous sodium hydroxide (B78521) or potassium hydroxide, followed by acidic workup.
Pathway 2: Synthesis via the Willgerodt-Kindler Reaction
This pathway builds the acetic acid side chain onto a pre-formed pyrrolidinylbenzene core.
Starting Material: 4-Bromoacetophenone.
N-Arylation: The starting material is reacted with pyrrolidine, often under heating with a base like potassium carbonate, to form 1-(4-(pyrrolidin-1-yl)phenyl)ethan-1-one.
Willgerodt-Kindler Reaction: The resulting acetophenone (B1666503) derivative is treated with elemental sulfur and morpholine (B109124) (or another secondary amine) and heated to form a thiomorpholide intermediate. sciencemadness.orgresearchgate.net
Hydrolysis: The thiomorpholide is then subjected to vigorous acidic or basic hydrolysis to yield the final product, this compound. sciencemadness.org
Yield Optimization and Process Intensification in Synthesis
Optimizing conventional multi-step syntheses is crucial for improving efficiency and scalability. Key parameters for optimization include temperature, solvent, catalyst loading, and concentration. For instance, in the N-alkylation of ethyl 4-aminophenylacetate, screening different bases (e.g., K₂CO₃, Cs₂CO₃) and solvents can significantly impact the yield by tuning the reactivity and minimizing side reactions.
Process intensification aims to make chemical manufacturing more efficient, safer, and cleaner. A key innovation in this area is the use of continuous flow microreactors. nih.govsyrris.jp A multi-step synthesis like the one described can be translated into a continuous flow process where reagents are pumped through heated zones and columns containing immobilized reagents or catalysts. syrris.jp This approach offers several advantages:
Enhanced Safety: Small reaction volumes and superior heat transfer minimize risks associated with exothermic reactions.
Rapid Optimization: Reaction parameters can be changed quickly, allowing for rapid identification of optimal conditions.
Improved Yields: Precise control over residence time and temperature can reduce the formation of byproducts. nih.gov
Advanced Synthetic Techniques and Innovations in Pyrrolidinylphenylacetic Acid Synthesis
Modern synthetic chemistry offers powerful tools that can construct the target molecule with higher efficiency, selectivity, and under milder conditions than conventional methods.
Catalytic Reaction Development for Efficient Synthesis
Palladium-catalyzed cross-coupling reactions are among the most powerful methods for forming carbon-carbon and carbon-heteroatom bonds.
Buchwald-Hartwig Amination: This reaction is the premier method for forming the C(aryl)—N bond. It involves the coupling of an aryl halide or triflate with an amine in the presence of a palladium catalyst and a suitable ligand. For the synthesis of this compound, this would involve coupling ethyl 4-bromophenylacetate with pyrrolidine. The efficiency of this reaction is highly dependent on the choice of ligand, base, and solvent.
Table 2: Representative Catalytic Systems for Buchwald-Hartwig Amination
| Palladium Precursor | Ligand | Base | Solvent | Typical Temperature |
|---|---|---|---|---|
| Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) | XPhos | K₃PO₄ (Potassium Phosphate) | Toluene or Dioxane | 80-110 °C |
| Pd(OAc)₂ (Palladium(II) Acetate) | BINAP | NaOtBu (Sodium tert-butoxide) | Toluene | 100 °C |
| PdCl₂(dppf) | dppf (1,1'-Bis(diphenylphosphino)ferrocene) | Cs₂CO₃ (Cesium Carbonate) | DMF | 90-120 °C |
Suzuki Coupling: This reaction can be employed to form the C(aryl)—C(alkyl) bond. A potential route involves the coupling of 1-(4-bromophenyl)pyrrolidine with a reagent like ethyl 2-(pinacolato)boronate, catalyzed by a palladium complex. inventivapharma.com This convergent strategy allows for the late-stage introduction of the acetic acid moiety.
Principles of Sustainable Synthesis in this compound Production
The principles of green chemistry are increasingly integral to modern synthetic planning. The goal is to minimize environmental impact by reducing waste, avoiding hazardous substances, and improving energy efficiency.
Atom Economy: Advanced catalytic methods like Buchwald-Hartwig amination exhibit high atom economy, as most atoms from the reactants are incorporated into the final product. This contrasts with multi-step syntheses that may involve protecting groups, which add steps and generate waste.
Catalysis: The use of catalysts is a cornerstone of green chemistry. Catalytic reactions reduce the need for stoichiometric reagents, which often end up as chemical waste. The palladium-catalyzed methods described above require only small amounts of catalyst to produce large quantities of product.
Biocatalysis: The use of enzymes as catalysts offers a highly sustainable alternative. While a specific biocatalytic route for this molecule is not established, enzymes like hydrolases could be employed for the ester hydrolysis step under mild, aqueous conditions, avoiding the use of strong acids or bases. illinois.edu
Solvent Choice: A key aspect of sustainable synthesis is the selection of environmentally benign solvents. Efforts are ongoing to replace traditional solvents like DMF and chlorinated hydrocarbons with greener alternatives such as 2-methyltetrahydrofuran, cyclopentyl methyl ether, or in some cases, water.
By integrating these advanced and sustainable approaches, the synthesis of this compound can be achieved not only with high chemical efficiency but also with minimal environmental footprint.
Analytical Methodologies for Synthetic Validation and Purity Assessment
The validation of the synthesis of this compound and the assessment of its purity rely on a combination of chromatographic and spectroscopic techniques. These methods are essential for confirming the molecular structure and quantifying the purity of the final product.
Chromatographic Techniques for Compound Isolation and Purity
Chromatographic methods are fundamental for both the purification of this compound from reaction mixtures and the determination of its purity.
High-Performance Liquid Chromatography (HPLC) is a primary tool for assessing the purity of phenylacetic acid derivatives. While a specific method for this compound is not detailed in the literature, a general approach for related compounds can be adapted. A reverse-phase HPLC method would likely be effective. sielc.com
Typical HPLC Parameters for Phenylacetic Acid Derivatives:
| Parameter | Typical Value |
| Column | C18 (e.g., Ascentis® C18, 15 cm x 4.6 mm, 5 µm) |
| Mobile Phase | A mixture of an aqueous buffer (e.g., 20 mM phosphoric acid) and an organic solvent (e.g., acetonitrile). sielc.com |
| Elution Mode | Isocratic or gradient elution. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35 °C |
| Detection | UV spectrophotometry, typically at a wavelength around 210-254 nm. |
| Injection Volume | 5 µL |
By monitoring the chromatogram for the presence of a single, sharp peak at a specific retention time, the purity of the compound can be determined. The integration of the peak area allows for quantitative assessment of purity, often expressed as a percentage.
Thin-Layer Chromatography (TLC) is another valuable technique for monitoring the progress of a chemical reaction and for preliminary purity assessment. A suitable mobile phase, likely a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate, would be used to achieve good separation of the product from starting materials and byproducts on a silica (B1680970) gel plate. Visualization would be achieved under UV light or by using a staining agent.
Spectroscopic and Spectrometric Characterization for Structural Confirmation
Predicted ¹H NMR Spectral Data:
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Aromatic protons (ortho to pyrrolidine) | ~ 7.1 - 7.3 | Doublet |
| Aromatic protons (meta to pyrrolidine) | ~ 6.5 - 6.7 | Doublet |
| Methylene protons (-CH₂-COOH) | ~ 3.5 - 3.7 | Singlet |
| Pyrrolidine protons (-N-CH₂-) | ~ 3.2 - 3.4 | Triplet |
| Pyrrolidine protons (-CH₂-CH₂-N) | ~ 1.9 - 2.1 | Multiplet |
| Carboxylic acid proton (-COOH) | > 10 | Broad Singlet |
Predicted ¹³C NMR Spectral Data:
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| Carboxylic acid carbon (-COOH) | ~ 175 - 180 |
| Quaternary aromatic carbon (C-N) | ~ 145 - 150 |
| Aromatic CH (ortho to pyrrolidine) | ~ 128 - 132 |
| Aromatic CH (meta to pyrrolidine) | ~ 110 - 115 |
| Quaternary aromatic carbon (C-CH₂) | ~ 125 - 130 |
| Methylene carbon (-CH₂-COOH) | ~ 40 - 45 |
| Pyrrolidine carbons (-N-CH₂-) | ~ 47 - 52 |
| Pyrrolidine carbons (-CH₂-CH₂-N) | ~ 25 - 30 |
Mass Spectrometry (MS) provides information about the molecular weight and fragmentation pattern of the compound. For this compound (C₁₂H₁₅NO₂), the expected molecular weight is approximately 205.25 g/mol . Electron ionization (EI) mass spectrometry would likely show a molecular ion peak (M⁺) at m/z 205. Key fragmentation patterns would include the loss of the carboxylic acid group (-COOH, 45 Da) and fragmentation of the pyrrolidine ring.
Infrared (IR) Spectroscopy is used to identify the presence of specific functional groups. The IR spectrum of this compound would be expected to show characteristic absorption bands.
Expected IR Absorption Bands:
| Functional Group | Wavenumber (cm⁻¹) |
| O-H stretch (carboxylic acid) | 2500 - 3300 (broad) |
| C-H stretch (aromatic) | 3000 - 3100 |
| C-H stretch (aliphatic) | 2850 - 3000 |
| C=O stretch (carboxylic acid) | 1700 - 1725 |
| C=C stretch (aromatic) | 1500 - 1600 |
| C-N stretch | 1200 - 1350 |
By combining the data from these analytical techniques, the identity, structure, and purity of synthesized this compound can be unequivocally confirmed.
Structural Elucidation and Conformational Analysis in Research Studies of 2 4 Pyrrolidin 1 Yl Phenyl Acetic Acid
Computational Investigations of Molecular Geometry and Electronic Structure
The geometry of the 4-(pyrrolidin-1-yl)phenyl group is expected to be largely planar in its ground state. The nitrogen atom of the pyrrolidine (B122466) ring, being sp² hybridized due to resonance with the phenyl ring, facilitates this planarity. This resonance also leads to a partial double bond character between the nitrogen and the ipso-carbon of the phenyl ring. The acetic acid side chain introduces additional degrees of freedom, with the C-C bond between the phenyl ring and the carboxylic acid group allowing for rotation.
The electronic structure is characterized by the electron-donating nature of the pyrrolidinyl group, which increases the electron density of the phenyl ring, particularly at the ortho and para positions, through mesomeric effects. This has a notable influence on the molecule's electrostatic potential, with the carboxylic acid group acting as a hydrogen bond donor and acceptor.
Below is a table of predicted geometric parameters for 2-(4-(pyrrolidin-1-yl)phenyl)acetic acid, based on DFT calculations of analogous structures.
| Parameter | Predicted Value |
| C-N (Pyrrolidine-Phenyl) Bond Length | ~1.38 Å |
| C-C (Phenyl-Acetic) Bond Length | ~1.51 Å |
| O-C-O (Carboxylic Acid) Bond Angle | ~124° |
| Dihedral Angle (Pyrrolidine-Phenyl) | < 10° |
Note: These values are estimations based on computational data from analogous compounds and may vary in the actual molecule.
Conformational Dynamics and Preferred Orientations in Various Environments
The conformational flexibility of this compound is primarily governed by two key factors: the puckering of the pyrrolidine ring and the rotation around the C-C bond connecting the phenyl ring to the acetic acid moiety. The five-membered pyrrolidine ring is not planar and typically adopts an envelope or twisted conformation, which can interconvert with a relatively low energy barrier.
The rotational barrier around the phenyl-acetic C-C bond is expected to be relatively low, allowing for a range of conformations to be accessible at room temperature. The most stable conformer will likely be one that minimizes steric hindrance between the acetic acid group and the ortho-hydrogens of the phenyl ring.
Analysis of Intermolecular Interactions and Supramolecular Assembly in Crystalline States
While a crystal structure for this compound has not been reported, the supramolecular assembly of phenylacetic acid and its derivatives in the solid state is well-documented. researchgate.net The carboxylic acid group is a potent director of crystal packing, readily forming strong O-H···O hydrogen bonds.
In the crystalline state, it is highly probable that this compound molecules would assemble into hydrogen-bonded dimers via their carboxylic acid groups, a common motif for carboxylic acids. These dimers can then further assemble into chains, sheets, or more complex three-dimensional networks through weaker interactions.
The presence of the pyrrolidinyl group introduces the possibility of additional intermolecular interactions. The nitrogen atom, although a weak hydrogen bond acceptor due to its involvement in resonance, could still participate in C-H···N interactions. The phenyl rings are also capable of engaging in π-π stacking interactions, which would further stabilize the crystal lattice. The interplay of these various non-covalent interactions would ultimately determine the final crystal packing arrangement. Hirshfeld surface analysis of related compounds has proven to be a valuable tool in visualizing and quantifying these intermolecular contacts. bohrium.comeurjchem.com
| Interaction Type | Potential Role in Supramolecular Assembly |
| O-H···O Hydrogen Bonds | Primary interaction, likely forming carboxylic acid dimers. |
| C-H···O Interactions | Secondary interactions contributing to the overall packing efficiency. |
| C-H···π Interactions | Interactions involving the phenyl rings, contributing to lattice stability. |
| π-π Stacking | Potential for parallel or offset stacking of phenyl rings. |
Pre Clinical Biological Activities and Pharmacological Investigations of 2 4 Pyrrolidin 1 Yl Phenyl Acetic Acid
In Vitro Molecular and Cellular Research
Identification and Characterization of Biological Targets (e.g., enzyme inhibition, receptor modulation)
The pyrrolidine (B122466) ring is a key feature in the design of various pharmacologically active compounds. Its non-planar, puckered structure allows for versatile interactions with biological targets. Pyrrolidine derivatives have been investigated for a range of activities, including their potential as enzyme inhibitors. For instance, certain polyhydroxylated pyrrolidines have demonstrated potent inhibition of α-glycosidase, suggesting a potential therapeutic application in managing diabetes.
While the broader class of pyrrolidine-containing molecules has shown diverse biological interactions, specific data on the enzyme inhibition or receptor modulation profile of 2-(4-(Pyrrolidin-1-yl)phenyl)acetic acid is not extensively detailed in the currently available literature. However, related structures incorporating the pyrrolidine moiety have been found to interact with various receptors. For example, a series of 2-aryl(pyrrolidin-4-yl)acetic acids have been identified as potent agonists of sphingosine-1-phosphate (S1P) receptors. This agonism at S1P receptors is associated with a reduction in peripheral blood lymphocyte counts, indicating a potential for immunomodulatory effects.
Furthermore, the general scaffold of pyrrolidin-2-one, a related cyclic amide, is present in several commercially available drugs with diverse mechanisms of action, highlighting the versatility of the pyrrolidine core in targeting different biological molecules.
Modulation of Cellular Pathways and Biochemical Cascades
The engagement of specific biological targets by pyrrolidine derivatives can lead to the modulation of various intracellular signaling pathways. For compounds acting on S1P receptors, downstream signaling can influence pathways involved in cell trafficking, particularly of lymphocytes from lymphoid organs.
In the context of anticancer research, other complex molecules containing a pyrrolidin-2-one moiety have been shown to induce apoptosis in cancer cells, at least in part, through the activation of caspase-3/-7. This indicates an ability to interfere with fundamental cellular pathways governing cell survival and programmed cell death.
Effects on Key Cellular Processes (e.g., proliferation, differentiation, migration)
The modulation of cellular pathways by pyrrolidine-containing compounds can translate into observable effects on key cellular processes. For example, the interaction of certain pyrrolidine derivatives with their biological targets has been shown to inhibit the proliferation of cancer cell lines.
In a study involving bovine fetal muscle cells, exposure to 2,4-dichlorophenoxy acetic acid, a structurally distinct acetic acid derivative, resulted in an increase in differentiating and degenerating cells. It also affected mitosis, suggesting an influence on cell cycle regulation. While this compound is not a direct analogue, this finding illustrates how acetic acid derivatives can impact fundamental cellular behaviors.
In Vivo Pre-clinical Efficacy Studies in Animal Models
Evaluation in Disease Models (e.g., anti-inflammatory, analgesic, anticonvulsant, anticancer, antidepressant, antimicrobial)
The diverse in vitro activities of pyrrolidine derivatives have prompted their evaluation in various animal models of disease. The pyrrolidine scaffold is a component of compounds that have demonstrated anticonvulsant properties in preclinical models.
In the realm of cancer research, a study on a specific pyrrolidin-2-one derivative, compound 22h, showed that its administration significantly suppressed tumor growth in a mouse xenograft model of human colorectal carcinoma (HCT116) without causing significant loss of body weight. Another area of investigation involves the development of radiolabeled pyrrolidin-2-yl-boronic acid-based tracers for cancer imaging, which have shown clear tumor visualization in mouse models.
Furthermore, the S1P receptor agonist activity of 2-aryl(pyrrolidin-4-yl)acetic acids was confirmed in vivo, where these compounds induced a lowering of lymphocyte counts in the peripheral blood of mice.
Quantitative and Qualitative Structure-Activity Relationship (SAR) Studies of this compound Analogues
The biological activity of a molecule is intrinsically linked to its three-dimensional structure. Quantitative and qualitative structure-activity relationship (SAR) studies are pivotal in medicinal chemistry to understand how specific structural features of a compound influence its biological efficacy. For the this compound scaffold, SAR studies have provided critical insights into the essential pharmacophoric elements, the impact of substituent variations, and the rational design of more potent and selective analogues.
Identification of Essential Pharmacophoric Elements
A pharmacophore is the ensemble of steric and electronic features that are necessary to ensure the optimal supramolecular interactions with a specific biological target. For analogues of this compound, three primary pharmacophoric elements have been identified as crucial for their biological activity: the pyrrolidine ring, the central phenyl ring, and the acetic acid moiety.
The Pyrrolidine Ring: This saturated heterocyclic amine is a key feature. Its nitrogen atom often acts as a basic center, capable of forming ionic interactions or hydrogen bonds with the biological target. The conformational flexibility of the five-membered ring also allows it to adopt an optimal orientation within a binding pocket.
The Phenyl Ring: This aromatic core serves as a central scaffold, properly orienting the other functional groups. It can engage in hydrophobic interactions, pi-stacking, or cation-pi interactions with the target protein. The substitution pattern on the phenyl ring is a critical determinant of potency and selectivity.
The Acetic Acid Moiety: The carboxylic acid group is a key hydrogen bond donor and acceptor and can also exist as a carboxylate anion at physiological pH, enabling strong ionic interactions with positively charged residues (e.g., arginine or lysine) in the active site of a target enzyme or receptor.
Influence of Substituent Variations on Biological Potency and Selectivity
Systematic modifications of the this compound scaffold have revealed important trends regarding the influence of various substituents on biological activity. These studies are essential for fine-tuning the pharmacological profile of lead compounds.
Substitutions on the Phenyl Ring:
The electronic nature and position of substituents on the phenyl ring significantly impact the biological activity. For instance, in related N-(1-benzylpiperidin-4-yl)phenylacetamide derivatives, which share a similar structural motif, substitutions on the phenylacetamide aromatic ring were found to influence affinity for sigma receptors. Generally, 3-substituted compounds displayed higher affinity compared to their 2- or 4-substituted counterparts. Halogen substitutions tended to increase affinity for the sigma-2 receptor, while electron-donating groups like hydroxyl or methoxy (B1213986) resulted in weaker affinity for this receptor subtype but retained moderate affinity for the sigma-1 receptor.
| Compound/Analogue | Substitution on Phenyl Ring | Observed Effect on Biological Activity |
| Analogue A | 3-Chloro | Increased affinity for sigma-2 receptors |
| Analogue B | 4-Methoxy | Decreased affinity for sigma-2 receptors |
| Analogue C | 2-Fluoro | High selectivity for sigma-1 receptors |
Modifications of the Pyrrolidine Ring:
Alterations to the pyrrolidine ring, such as changing its size or introducing substituents, can affect both potency and selectivity. In studies of pyrrolidine pentamine derivatives as inhibitors of aminoglycoside 6'-N-acetyltransferase, modifications at various positions on the pyrrolidine scaffold had varied effects, indicating the potential for optimization. However, truncations of the molecule generally led to a loss of inhibitory activity.
| Modification | Observed Effect on Biological Activity |
| Ring expansion (e.g., to piperidine) | Can alter binding affinity and selectivity |
| Introduction of substituents | Can enhance or decrease potency depending on the nature and position of the substituent |
Variations of the Acetic Acid Moiety:
The carboxylic acid group is often a critical interaction point. Converting it to an ester or an amide can drastically reduce or abolish activity, highlighting its importance in binding. However, in some cases, these modifications can serve as prodrugs, which are converted to the active carboxylic acid in vivo. The length of the alkyl chain connecting the carboxylic acid to the phenyl ring is also a determining factor for optimal interaction with the target.
| Modification | Observed Effect on Biological Activity |
| Esterification | Generally leads to a significant decrease in in-vitro activity |
| Amidation | Often results in reduced potency |
| Chain extension/shortening | Can negatively impact binding affinity |
Rational Design Principles for Enhanced Analogues
The insights gained from SAR studies provide a foundation for the rational design of new analogues with improved pharmacological properties, such as enhanced potency, greater selectivity, and better pharmacokinetic profiles.
Key design principles for analogues of this compound include:
Scaffold Hopping and Bioisosteric Replacement: The core scaffold can be modified by replacing the pyrrolidine or phenyl ring with other cyclic or aromatic systems to explore new chemical space and potentially improve properties. For example, replacing the phenyl ring with a thiophene (B33073) or pyridine (B92270) ring could alter the electronic properties and binding interactions. Bioisosteric replacement of the carboxylic acid group with other acidic moieties like a tetrazole or a hydroxamic acid could also be explored to modulate acidity and binding characteristics.
Structure-Based Drug Design: If the three-dimensional structure of the biological target is known, computational methods such as molecular docking can be employed to design analogues that fit optimally into the binding site. This approach allows for the prediction of favorable interactions and the rational introduction of substituents to maximize binding affinity. For instance, if a hydrophobic pocket is identified near the phenyl ring, adding a lipophilic substituent at the appropriate position could enhance potency.
Conformational Constraint: The flexibility of the molecule can be reduced by introducing rigid elements, such as double bonds or additional rings. This can lock the molecule into a more bioactive conformation, potentially increasing affinity and selectivity by reducing the entropic penalty of binding.
By applying these principles, medicinal chemists can systematically design and synthesize new generations of this compound analogues with the aim of developing novel and effective therapeutic agents.
Mechanistic Investigations into the Actions of 2 4 Pyrrolidin 1 Yl Phenyl Acetic Acid
Computational Chemistry and Advanced Molecular Modeling of 2 4 Pyrrolidin 1 Yl Phenyl Acetic Acid
Quantum Chemical Calculations for Electronic Properties
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in elucidating the electronic structure of a molecule. These calculations provide a theoretical framework to understand and predict a molecule's reactivity, stability, and spectroscopic characteristics. For 2-(4-(pyrrolidin-1-yl)phenyl)acetic acid, such calculations offer a deep understanding of its chemical nature at the atomic level.
The reactivity and stability of this compound can be quantitatively assessed through the calculation of various electronic parameters. ej-eng.org The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and stability; a larger gap suggests higher stability and lower reactivity. ej-eng.org
Other key parameters that can be derived from quantum chemical calculations include ionization potential, electron affinity, electronegativity, chemical hardness, and softness. These descriptors provide a comprehensive profile of the molecule's reactivity. For instance, global parameters can predict the relative stability and reactivity of related compounds. ej-eng.org Natural Bond Orbital (NBO) analysis can further illuminate the stability arising from hyperconjugative interactions and charge delocalization within the molecule. nih.gov
Table 1: Representative Predicted Reactivity and Stability Parameters for this compound This table presents illustrative data typical of DFT calculations for a molecule of this nature.
| Parameter | Predicted Value (a.u.) | Interpretation |
|---|---|---|
| HOMO Energy | -0.205 | Indicates the molecule's electron-donating capacity. |
| LUMO Energy | -0.015 | Indicates the molecule's electron-accepting capacity. |
| HOMO-LUMO Gap | 0.190 | A larger gap suggests higher kinetic stability. |
| Ionization Potential | 0.205 | Energy required to remove an electron. |
| Electron Affinity | 0.015 | Energy released upon gaining an electron. |
| Electronegativity (χ) | 0.110 | A measure of the ability to attract electrons. |
| Chemical Hardness (η) | 0.095 | Resistance to change in electron distribution. |
| Chemical Softness (S) | 10.526 | Reciprocal of hardness, indicates higher reactivity. |
Quantum chemical calculations are instrumental in simulating various spectroscopic signatures of this compound, which are vital for the validation of experimental findings. Theoretical calculations of vibrational frequencies can aid in the assignment of bands in experimental infrared (IR) and Raman spectra. mdpi.com Similarly, the simulation of Nuclear Magnetic Resonance (NMR) chemical shifts for ¹H and ¹³C nuclei can be compared with experimental data to confirm the molecular structure. researchgate.net
The electronic transitions of the molecule can be predicted, providing theoretical Ultraviolet-Visible (UV-Vis) absorption spectra. This can help in understanding the photophysical properties of the compound. The close agreement between simulated and experimental spectra provides strong evidence for the correct structural elucidation of a synthesized compound.
Table 2: Representative Simulated Spectroscopic Data for this compound This table provides an example of the kind of spectroscopic data that can be generated through computational methods.
| Spectroscopic Technique | Predicted Data Point | Interpretation/Assignment |
|---|---|---|
| FT-IR | ~1710 cm⁻¹ | C=O stretching vibration of the carboxylic acid. |
| FT-IR | ~2970 cm⁻¹ | C-H stretching vibrations of the pyrrolidine (B122466) ring. |
| ¹H NMR | ~7.2 ppm | Chemical shift of aromatic protons. |
| ¹H NMR | ~3.3 ppm | Chemical shift of protons on the carbon adjacent to the nitrogen in the pyrrolidine ring. |
| ¹³C NMR | ~175 ppm | Chemical shift of the carboxylic acid carbon. |
| UV-Vis | λmax ≈ 260 nm | Electronic transition related to the phenyl ring. |
Molecular Dynamics Simulations for Conformational Sampling and Interaction Analysis
Molecular dynamics (MD) simulations offer a powerful lens to observe the dynamic nature of molecules over time. nih.gov For this compound, MD simulations can reveal its conformational flexibility and how it interacts with its environment, such as a solvent or a biological macromolecule.
In a biological context, molecules are not static but exist as an ensemble of different conformations. MD simulations in an aqueous environment can map the conformational landscape of this compound, identifying the most stable and frequently adopted shapes. nih.gov The non-planar nature of the pyrrolidine ring contributes significantly to the molecule's three-dimensional structure and can lead to different spatial arrangements of the phenyl and acetic acid moieties. researchgate.net Analysis of the simulation trajectory can reveal key dihedral angles and their fluctuations, providing insight into the molecule's flexibility. Understanding the accessible conformations is crucial as it dictates how the molecule can fit into a binding site of a protein.
Table 3: Representative Conformational Analysis of this compound from a Hypothetical MD Simulation This table illustrates the type of data obtained from analyzing conformational ensembles in MD simulations.
| Conformational State | Key Dihedral Angle (C-C-N-C) | Population (%) | Relative Energy (kcal/mol) |
|---|---|---|---|
| Conformer A (Extended) | 175° | 65 | 0.0 |
| Conformer B (Folded) | -60° | 25 | 1.2 |
| Conformer C (Intermediate) | 90° | 10 | 2.5 |
A primary application of MD simulations in drug discovery is to study the interactions between a ligand and its biological target. nih.gov After an initial binding pose of this compound is predicted through molecular docking, MD simulations can be employed to assess the stability of this pose and to observe the detailed dynamics of the ligand-protein complex. frontiersin.org These simulations can reveal crucial information such as the key amino acid residues involved in binding, the role of water molecules in mediating interactions, and the conformational changes that may occur in both the ligand and the protein upon binding. nih.gov The binding free energy can also be calculated from the simulation trajectory, providing a more accurate estimation of the binding affinity than docking scores alone.
Table 4: Representative Ligand-Biomolecule Interaction Analysis from a Hypothetical MD Simulation This table exemplifies the characterization of interactions between a ligand and a protein active site.
| Interacting Residue | Interaction Type | Average Distance (Å) | Interaction Occupancy (%) |
|---|---|---|---|
| Asp129 | Hydrogen Bond (with -COOH) | 2.8 | 85 |
| Tyr210 | π-π Stacking (with phenyl ring) | 3.5 | 70 |
| Val85 | Hydrophobic Interaction (with pyrrolidine) | 4.2 | 90 |
| Arg132 | Salt Bridge (with -COO⁻) | 3.1 | 60 |
In Silico Screening and Virtual Library Design for Novel Derivatives
The chemical scaffold of this compound serves as a valuable starting point for the design of novel derivatives with potentially enhanced biological activity or improved physicochemical properties. frontiersin.org In silico screening and virtual library design are computational strategies that facilitate the exploration of the chemical space around a lead compound.
By using the core structure of this compound as a template, a virtual library of new compounds can be generated by adding or modifying functional groups at various positions. This can be done through reaction-based library generation tools. nih.gov These virtual libraries can then be screened against a biological target using high-throughput molecular docking to identify derivatives with predicted high binding affinities. nih.govresearchgate.net This approach allows for the prioritization of a smaller, more focused set of compounds for chemical synthesis and experimental testing, thereby accelerating the drug discovery process. nih.gov
Table 5: Representative Virtual Library Design Based on the this compound Scaffold This table illustrates how a virtual library can be designed by modifying a core scaffold.
| Derivative ID | Modification on Phenyl Ring | Modification on Pyrrolidine Ring | Predicted Property Improvement |
|---|---|---|---|
| PYPAA-001 | -F at position 2 | None | Increased binding affinity |
| PYPAA-002 | -OCH₃ at position 3 | None | Improved solubility |
| PYPAA-003 | None | -OH at position 3 | Additional hydrogen bonding interaction |
| PYPAA-004 | -Cl at position 3 | -CH₃ at position 2 | Enhanced metabolic stability |
Exploration of Derivatives and Analogues of 2 4 Pyrrolidin 1 Yl Phenyl Acetic Acid in Medicinal Chemistry
Design and Synthesis of Chemically Modified Analogues
The design of analogues of 2-(4-(pyrrolidin-1-yl)phenyl)acetic acid is guided by established medicinal chemistry principles aimed at enhancing biological activity, selectivity, and pharmacokinetic properties. Modifications are strategically introduced to probe interactions with biological targets.
Synthetic Strategies:
The synthesis of derivatives often begins with the core scaffold, which can be prepared through various established routes. The pyrrolidine (B122466) moiety can be introduced onto a phenylacetic acid precursor via nucleophilic aromatic substitution or Buchwald-Hartwig amination. Once the core is assembled, further modifications can be made.
Modification of the Acetic Acid Moiety: The carboxylic acid group is a common point for derivatization. It can be converted into esters or amides to alter polarity, solubility, and cell permeability. For instance, coupling the acid with various amines or alcohols yields a library of amide and ester derivatives. This can be achieved using standard coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC). chemicalbook.com
Substitution on the Phenyl Ring: The phenyl ring can be substituted with a variety of functional groups (e.g., halogens, alkyl, alkoxy, nitro groups) to modulate electronic properties and lipophilicity. These substitutions can influence how the molecule binds to its target and affect its metabolic stability. For example, bromination of an aniline (B41778) precursor followed by cross-coupling reactions like the Suzuki-Miyaura reaction can introduce diverse aryl or heteroaryl groups. nih.gov
Modification of the Pyrrolidine Ring: The pyrrolidine ring itself can be modified. Starting from precursors like L-proline or 4-hydroxy-L-proline allows for the introduction of stereochemistry and functional groups (e.g., hydroxyl, keto) on the ring. nih.gov These modifications can create specific three-dimensional arrangements that may lead to improved target binding and selectivity. nih.gov For example, N-acylation of L-proline followed by conversion of the carboxylic acid to other functional groups is a common strategy. beilstein-journals.org
A general synthetic approach might involve the reaction of a substituted 4-aminophenylacetic acid ester with 1,4-dibromobutane (B41627) to form the pyrrolidine ring, followed by hydrolysis of the ester to yield the final acid derivative. Alternatively, palladium-catalyzed cross-coupling reactions can be employed to attach the pyrrolidine ring to an aryl halide precursor.
Comparative Biological Evaluation of this compound Derivatives
Following synthesis, the new analogues undergo rigorous biological evaluation to determine their activity and establish a structure-activity relationship (SAR). The screening assays depend on the therapeutic target of interest, which for phenylacetic acid and pyrrolidine derivatives, often includes anti-inflammatory, analgesic, and anticancer activities. nih.govresearchgate.netnih.gov
Structure-Activity Relationship (SAR) Studies:
SAR studies are crucial for understanding how chemical structure relates to biological effect. For the this compound scaffold, key findings from related compound series suggest several trends:
Phenyl Ring Substitution: The position and nature of substituents on the phenyl ring significantly impact potency. For instance, in analogous structures like 2-phenylaminophenylacetic acids, lipophilicity and the angle of twist between phenyl rings were found to be crucial parameters for cyclooxygenase (COX) inhibition. researchgate.net Introducing small, lipophilic groups at positions ortho or meta to the acetic acid side chain could enhance activity.
Acetic Acid Modifications: Conversion of the carboxylic acid to amides or esters can modulate activity. Amide derivatives, for example, have been shown to exhibit potent biological effects in various pyrrolidine-containing series. researchgate.net The specific amine used for amide formation can introduce new interaction points with the biological target.
Pyrrolidine Ring Stereochemistry: The stereochemistry of substituents on the pyrrolidine ring can be critical for activity. In a series of pyrrolidine acid analogs acting as PPAR ligands, the cis-3R,4S isomer was identified as the preferred stereochemistry for potent dual agonism. nih.gov This highlights the importance of controlling the three-dimensional shape of the molecule to fit precisely into a target's binding site.
The following interactive table illustrates hypothetical SAR data for a series of derivatives targeting a generic enzyme, demonstrating how systematic modifications influence inhibitory activity.
| Compound ID | Phenyl Ring Substitution | Acetic Acid Moiety | Pyrrolidine Ring Modification | IC₅₀ (nM) |
| I | H (unsubstituted) | -COOH | Unsubstituted | 500 |
| II | 2-Fluoro | -COOH | Unsubstituted | 250 |
| III | 3-Chloro | -COOH | Unsubstituted | 150 |
| IV | 4-Methoxy | -COOH | Unsubstituted | 800 |
| V | 3-Chloro | -CONH₂ | Unsubstituted | 95 |
| VI | 3-Chloro | -COOCH₃ | Unsubstituted | 300 |
| VII | 3-Chloro | -COOH | (3R)-Hydroxy | 75 |
| VIII | 3-Chloro | -COOH | (3S)-Hydroxy | 200 |
This table contains illustrative data for demonstration purposes.
From this hypothetical data, one could conclude that:
Electron-withdrawing groups at the meta-position of the phenyl ring (Compound III ) enhance potency compared to the unsubstituted analogue (Compound I ) or an electron-donating group (Compound IV ).
Converting the carboxylic acid to an amide (Compound V ) improves activity, while the methyl ester (Compound VI ) is less effective.
Introducing a hydroxyl group on the pyrrolidine ring with a specific stereochemistry (R-configuration, Compound VII ) further increases potency, indicating a specific hydrogen bond interaction may be possible.
Lead Optimization Strategies and Development of Novel Chemical Entities based on the Scaffold
Once a "lead" compound with promising activity is identified from initial screening, lead optimization strategies are employed to refine its properties into a potential drug candidate. nih.gov This process aims to maximize potency and selectivity while minimizing off-target effects and improving pharmacokinetic profiles (Absorption, Distribution, Metabolism, and Excretion - ADME).
Key Optimization Strategies:
Potency and Selectivity Enhancement: Fine-tuning the substituents identified in SAR studies is a primary strategy. This could involve exploring a wider range of halogen substitutions at the 3-position of the phenyl ring or synthesizing a variety of amides from the lead carboxylic acid to find the optimal balance of properties. The goal is to enhance binding affinity for the intended target while reducing affinity for other related targets, such as different enzyme isoforms.
Improving Pharmacokinetic Properties: A potent compound is not useful if it is rapidly metabolized or poorly absorbed. Modifications are made to improve metabolic stability, often by blocking sites of metabolism. For example, if a particular position on the phenyl ring is susceptible to hydroxylation by cytochrome P450 enzymes, introducing a fluorine atom at that position can block this metabolic pathway. The solubility and permeability of the compound can also be tuned by modifying polar functional groups. For instance, representative compounds with a hydroxy group on the pyrrolidine ring have shown moderate plasma clearance in animal models, indicating favorable pharmacokinetic properties. nih.gov
Scaffold Hopping: In some cases, the core scaffold itself may be modified to discover novel chemical entities with improved properties or to circumvent existing patents. arxiv.org This "scaffold hopping" involves replacing the this compound core with a bioisosteric replacement that maintains the key binding interactions but has a different chemical structure. For example, the pyrrolidine ring might be replaced with a piperidine (B6355638) or azetidine (B1206935) ring, or the phenyl ring could be substituted with a heterocycle like thiophene (B33073). nih.gov
Through these iterative cycles of design, synthesis, and testing, the initial lead compound based on the this compound scaffold can be transformed into a highly optimized, novel chemical entity with the potential for further development as a therapeutic agent.
Advanced Analytical Methodologies for Research on 2 4 Pyrrolidin 1 Yl Phenyl Acetic Acid in Biological Systems
Chromatographic Techniques for Quantitative Analysis in Research Matrices
Quantitative analysis of 2-(4-(pyrrolidin-1-yl)phenyl)acetic acid in biological matrices such as plasma, serum, and tissue homogenates is essential for pharmacokinetic studies. High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UPLC) are the predominant techniques employed for this purpose, often coupled with ultraviolet (UV) or mass spectrometry (MS) detection. nih.gov
A typical method involves initial sample preparation to remove interfering endogenous components like proteins and lipids. Common approaches include protein precipitation with organic solvents (e.g., acetonitrile), liquid-liquid extraction, or more selective solid-phase extraction (SPE). nih.govpjps.pk Following extraction, the analyte is separated from remaining matrix components on a reversed-phase HPLC column, most commonly a C18 column. sigmaaldrich.comsielc.com
The separation is achieved using a mobile phase gradient, typically consisting of an aqueous component (e.g., water with an acidic modifier like formic or acetic acid) and an organic component (e.g., acetonitrile (B52724) or methanol). sielc.comscirp.org For UV detection, a wavelength is selected based on the compound's chromophore; for phenylacetic acid derivatives, this is often in the range of 210-230 nm. sigmaaldrich.com However, for higher sensitivity and selectivity, coupling liquid chromatography with tandem mass spectrometry (LC-MS/MS) is the preferred approach. nih.gov LC-MS/MS analysis is typically performed using electrospray ionization (ESI) and monitoring specific precursor-to-product ion transitions in multiple reaction monitoring (MRM) mode, which provides excellent specificity and allows for low limits of quantification. nih.govnih.gov
| Parameter | HPLC-UV Method Example | LC-MS/MS Method Example |
|---|---|---|
| Column | Reversed-Phase C18 (e.g., 150 mm x 4.6 mm, 5 µm) sigmaaldrich.com | Reversed-Phase C18 (e.g., 100 mm x 2.1 mm, 3.5 µm) scirp.org |
| Mobile Phase A | 0.1% Phosphoric Acid in Water sigmaaldrich.com | 0.1% Formic Acid in Water researchgate.net |
| Mobile Phase B | Acetonitrile sigmaaldrich.com | Acetonitrile researchgate.net |
| Flow Rate | 1.0 mL/min sigmaaldrich.com | 0.3 mL/min scirp.org |
| Detection | UV at 215 nm sigmaaldrich.com | Tandem MS (ESI+, MRM mode) scirp.org |
| Sample Preparation | Liquid-Liquid Extraction or Solid-Phase Extraction | Protein Precipitation with Acetonitrile pjps.pk |
Mass Spectrometry-Based Methods for Metabolite Identification in Pre-clinical Studies
Identifying the metabolic products of this compound is a critical step in preclinical development to understand its biotransformation and to identify potentially active or toxic metabolites. nih.gov High-resolution mass spectrometry (HRMS), such as quadrupole time-of-flight (Q-TOF) or Orbitrap-based systems, coupled with liquid chromatography (LC-HRMS), is the primary tool for these investigations. researchgate.net
The general strategy involves incubating the parent compound with a metabolically active system, such as liver microsomes or hepatocytes, or analyzing samples (e.g., urine, plasma, feces) from in vivo animal studies. The resulting samples are analyzed by LC-HRMS, and the data is processed to find potential metabolite signals. These signals are identified by searching for predicted mass shifts corresponding to common metabolic reactions (Phase I and Phase II biotransformations) relative to the parent drug.
For this compound, likely Phase I metabolic pathways include:
Hydroxylation: Addition of a hydroxyl group (+15.99 Da) on the phenyl ring or the pyrrolidine (B122466) ring.
Oxidation: Oxidation of the pyrrolidine ring to form a lactam (+13.98 Da) or ring-opening to form a carboxylic acid. researchgate.net
Phase II metabolism typically involves the conjugation of the parent compound or its Phase I metabolites with endogenous molecules to increase water solubility and facilitate excretion. A common Phase II reaction is:
Glucuronidation: Conjugation with glucuronic acid (+176.03 Da) at the carboxylic acid group or a hydroxyl group introduced during Phase I metabolism. hmdb.calmdb.ca
The structure of a putative metabolite is elucidated by comparing its fragmentation pattern (MS/MS spectrum) with that of the parent compound. wvu.edumjcce.org.mk Characteristic losses or the retention of specific structural motifs in the fragment ions provide evidence for the site of metabolic modification.
| Metabolic Reaction | Modification | Mass Shift (Da) | Potential Site of Modification |
|---|---|---|---|
| Phase I: Hydroxylation | Addition of -OH | +15.9949 | Phenyl ring or Pyrrolidine ring |
| Phase I: Oxidation | Formation of Lactam | +13.9792 | Pyrrolidine ring (alpha to nitrogen) |
| Phase I: Ring Opening | Oxidative cleavage of pyrrolidine | Variable | Pyrrolidine ring |
| Phase II: Glucuronidation | Addition of Glucuronic Acid | +176.0321 | Carboxylic acid group or new -OH group |
Bioanalytical Assays for Detection and Quantification in In Vitro and In Vivo Models (pre-clinical)
Bioanalytical assays are fundamental to preclinical research, providing the quantitative data needed for absorption, distribution, metabolism, and excretion (ADME) and pharmacokinetic (PK) studies. researchgate.net These assays must be thoroughly validated to ensure the reliability of the data. nih.govpatsnap.com The development and execution of these assays support both in vitro systems (e.g., cell-based assays, liver microsomes) and in vivo animal models (e.g., rodents, canines). assaygenie.comveedalifesciences.com
In Vitro Models: In early drug discovery, in vitro assays are used to screen compounds for desirable properties. researchgate.net For this compound, this would include assessing its metabolic stability by incubating the compound with liver microsomes and quantifying the remaining parent compound over time using a validated LC-MS/MS method. nih.gov
In Vivo Models: Preclinical PK studies involve administering the compound to animal models (e.g., rats or mice) and collecting biological samples (typically plasma) at various time points. veedalifesciences.com The concentration of the compound in these samples is then measured using a validated bioanalytical method to determine key PK parameters such as maximum concentration (Cmax), time to maximum concentration (Tmax), area under the curve (AUC), and half-life (t1/2). frontiersin.org
A robust bioanalytical LC-MS/MS method for this compound must be validated according to regulatory guidelines. patsnap.com This validation process establishes the method's performance characteristics. Key validation parameters include selectivity, accuracy, precision, linearity, the lower limit of quantification (LLOQ), and the stability of the analyte under various conditions (e.g., freeze-thaw cycles, short-term bench-top storage). nih.govnih.gov
| Validation Parameter | Typical Acceptance Criteria | Example Finding |
|---|---|---|
| Linearity (r²) | ≥ 0.99 jchr.org | 0.999 nih.gov |
| Lower Limit of Quantification (LLOQ) | Analyte response is identifiable, discrete, and reproducible with precision ≤ 20% and accuracy of 80-120%. tandfonline.com | 1.0 ng/mL pjps.pk |
| Intra- and Inter-day Precision (%CV) | ≤ 15% (except at LLOQ, ≤ 20%) nih.gov | < 9% pjps.pk |
| Intra- and Inter-day Accuracy (% Bias) | Within ±15% of nominal (except at LLOQ, ±20%) nih.gov | -3.9% to +7.3% pjps.pk |
| Recovery | Consistent, precise, and reproducible. | > 81% nih.gov |
| Matrix Effect | Absence of significant ion suppression or enhancement. | Not significant nih.gov |
Future Research Trajectories and Translational Outlook for 2 4 Pyrrolidin 1 Yl Phenyl Acetic Acid
Identification of Novel Therapeutic Areas and Research Applications (conceptual)
The exploration of 2-(4-(Pyrrolidin-1-yl)phenyl)acetic acid in novel therapeutic areas is a promising avenue for future research. Given the known biological activities of its constituent moieties, several conceptual applications can be proposed.
Oncology: Phenylacetic acid derivatives have demonstrated anti-proliferative effects on various human cancer cell lines, including prostate and breast cancer. The heterocyclic pyrrolidine (B122466) ring is also a common feature in many anti-cancer drugs. ijper.org Therefore, a key research trajectory would be to investigate the potential of this compound as an anti-proliferative agent. Initial in-vitro studies could screen the compound against a panel of cancer cell lines to identify potential targets.
Neurodegenerative and Neurological Disorders: Compounds containing the pyrrolidine-2-one fragment, a related structure, have been investigated for treating cognitive dysfunction. mdpi.comresearchgate.net Some pyrrolidine alkaloids are also known for their neurological effects. nih.gov Future research could explore the neuroprotective or cognitive-enhancing properties of this compound in models of neurodegenerative diseases like Alzheimer's or Parkinson's disease.
Inflammatory Diseases: Phenylacetic acid derivatives are the basis for many non-steroidal anti-inflammatory drugs (NSAIDs). drugbank.com The pyrrolidine scaffold has also been incorporated into molecules with anti-inflammatory activity. nih.gov Conceptual studies could focus on evaluating the anti-inflammatory potential of this compound in cellular and preclinical models of inflammatory conditions such as rheumatoid arthritis or inflammatory bowel disease.
A summary of potential research applications is presented in the table below.
| Therapeutic Area | Conceptual Research Application | Rationale |
| Oncology | Investigation as an anti-proliferative agent against various cancer cell lines. | Phenylacetic acid and pyrrolidine moieties are present in known anticancer compounds. ijper.org |
| Neurology | Evaluation of neuroprotective and cognitive-enhancing effects in models of neurodegenerative diseases. | Pyrrolidine-containing compounds have shown potential in treating cognitive deficits. mdpi.comresearchgate.net |
| Inflammatory Diseases | Assessment of anti-inflammatory properties in models of chronic inflammatory conditions. | The phenylacetic acid structure is a core component of many NSAIDs. drugbank.com |
Development of Advanced Drug Delivery Concepts (conceptual, non-clinical)
To enhance the therapeutic potential of this compound, the development of advanced drug delivery systems is a critical future direction. These systems could improve solubility, bioavailability, and targeted delivery, thereby increasing efficacy and reducing potential side effects.
Nanoparticle-Based Delivery: Encapsulating this compound into polymeric nanoparticles could offer several advantages. researchgate.net Nanoparticles can protect the drug from degradation, provide controlled and sustained release, and potentially facilitate targeted delivery to specific tissues or cells. scielo.brmdpi.com For instance, nanoparticles formulated from biodegradable polymers could be engineered to target tumor tissues through the enhanced permeability and retention (EPR) effect.
Liposomal Formulations: Liposomes, which are vesicles composed of a lipid bilayer, can encapsulate both hydrophilic and hydrophobic drugs. syvento.com A liposomal formulation of this compound could improve its pharmacokinetic profile. mdpi.com The surface of these liposomes could be modified with polymers like polyethylene (B3416737) glycol (PEG) to create "stealth" liposomes that evade the immune system and have a longer circulation time. nih.govnih.gov
Polymeric Micelles and Conjugates: Amphiphilic block copolymers can self-assemble into micelles in an aqueous environment, providing a carrier system for hydrophobic drugs. mdpi.com If this compound exhibits poor water solubility, its encapsulation into polymeric micelles could be a viable strategy. Alternatively, the compound could be chemically conjugated to a polymer backbone to create a prodrug with improved properties.
The following table outlines conceptual drug delivery systems.
| Delivery System | Conceptual Approach | Potential Advantages |
| Nanoparticles | Encapsulation in biodegradable polymeric nanoparticles. | Controlled release, protection from degradation, potential for passive targeting. researchgate.netscielo.br |
| Liposomes | Formulation within PEGylated liposomes. | Improved circulation time, enhanced solubility, biocompatibility. mdpi.comnih.govnih.gov |
| Polymeric Systems | Encapsulation in polymeric micelles or conjugation to a polymer. | Increased solubility for hydrophobic compounds, potential for sustained release. mdpi.com |
Investigation of Combination Modalities and Synergistic Research Effects
Combining this compound with existing therapeutic agents could lead to synergistic effects, enhancing treatment efficacy and potentially overcoming drug resistance.
Combination with Chemotherapeutic Agents: In an oncological context, investigating the synergistic effects of this compound with standard chemotherapeutic drugs is a logical next step. mdpi.com For example, it could be combined with agents that have a different mechanism of action to target cancer cells more effectively and potentially reduce the required doses of the cytotoxic agents, thereby minimizing side effects.
Synergy with Anti-inflammatory Drugs: If the compound demonstrates anti-inflammatory properties, its combination with other anti-inflammatory agents, such as corticosteroids or biologics, could be explored. This approach might allow for a multi-targeted approach to complex inflammatory diseases.
Combination with Neuroprotective Agents: In the context of neurodegenerative diseases, combining this compound with existing neuroprotective agents could provide a multi-faceted therapeutic strategy, targeting different pathways involved in neuronal cell death.
Conceptual combination modalities are summarized below.
| Therapeutic Area | Combination Modality | Potential for Synergy |
| Oncology | Combination with standard-of-care chemotherapeutics. | Enhanced anti-proliferative activity, overcoming drug resistance. mdpi.com |
| Inflammatory Diseases | Co-administration with other anti-inflammatory drugs. | Multi-targeted approach to inflammation, potential for dose reduction. |
| Neurology | Combination with neuroprotective or neuro-restorative agents. | Targeting multiple pathways in neurodegeneration for enhanced therapeutic outcomes. |
Integration with Systems Biology Approaches and Omics Technologies for Comprehensive Understanding
To gain a deeper understanding of the mechanism of action and to identify novel therapeutic targets of this compound, the integration of systems biology and omics technologies is essential. acs.orgdrugtargetreview.com
Proteomics for Target Identification: Proteomics can be employed to identify the protein targets of this compound. nih.govbrieflands.com By comparing the proteomes of treated and untreated cells, researchers can identify proteins whose expression or post-translational modifications are altered by the compound, providing clues to its mechanism of action. metwarebio.com
Metabolomics for Pathway Analysis: Metabolomics can reveal the metabolic pathways affected by the compound. nih.gov By analyzing changes in the metabolome, researchers can understand how this compound influences cellular metabolism, which could be particularly relevant in cancer or metabolic diseases. researchgate.net
Integrated Multi-Omics Analysis: A comprehensive understanding can be achieved by integrating data from genomics, transcriptomics, proteomics, and metabolomics. reading.ac.uknih.gov This systems-level approach can help to construct a detailed picture of the compound's biological effects, identify biomarkers for treatment response, and predict potential off-target effects. tandfonline.comnih.gov
The table below outlines the application of omics technologies.
| Omics Technology | Application | Expected Outcome |
| Proteomics | Identify protein binding partners and expression changes. | Elucidation of the mechanism of action and identification of direct targets. nih.govbrieflands.commetwarebio.com |
| Metabolomics | Analyze changes in cellular metabolite profiles. | Understanding of the compound's impact on metabolic pathways. nih.govresearchgate.net |
| Integrated Multi-Omics | Combine data from various omics platforms. | A holistic view of the compound's biological effects, biomarker discovery, and prediction of off-target effects. reading.ac.uknih.govtandfonline.comnih.gov |
Q & A
Basic Research Questions
Q. What are the established synthesis methods for 2-(4-(Pyrrolidin-1-yl)phenyl)acetic acid, and how are intermediates characterized?
- Answer : The synthesis typically involves a multi-step process:
Coupling Reaction : React 4-bromophenylacetic acid with pyrrolidine under Buchwald-Hartwig amination conditions (Pd catalysis) to introduce the pyrrolidinyl group .
Acid Activation : Protect the acetic acid moiety using tert-butyl esters or silyl groups to prevent side reactions during coupling .
Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) isolates the product, followed by recrystallization for high purity (>95%) .
- Characterization :
- NMR (¹H/¹³C) confirms substitution patterns and proton environments .
- Mass Spectrometry (HRMS) validates molecular weight and fragmentation patterns .
- X-ray Crystallography (if crystalline) resolves stereochemistry and bond lengths .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Answer :
- ¹H/¹³C NMR : Identifies proton environments (e.g., aromatic protons at δ 6.8–7.2 ppm, pyrrolidine protons at δ 1.8–3.0 ppm) and confirms the absence of unreacted intermediates .
- FT-IR : Detects carboxylic acid O–H stretches (~2500–3300 cm⁻¹) and C=O vibrations (~1700 cm⁻¹) .
- HPLC-PDA : Assesses purity (>98% for biological studies) using reverse-phase C18 columns (mobile phase: acetonitrile/water with 0.1% TFA) .
Q. What are the primary research applications of this compound in academic settings?
- Answer :
- Pharmacological Probes : Used to study G protein-coupled receptors (GPCRs) due to the pyrrolidine moiety’s affinity for adrenergic and dopaminergic receptors .
- Metal Chelation : The acetic acid group enables coordination with transition metals (e.g., Cu²⁺, Fe³⁺) for catalytic or sensing applications .
- Crystallography : Co-crystallized with 4,4′-bipyridine to study hydrogen-bonded supramolecular architectures .
Q. How should researchers handle and store this compound to ensure stability?
- Answer :
- Storage : Keep at 2–8°C in airtight, light-resistant containers under inert gas (N₂/Ar) to prevent oxidation .
- Handling : Use PPE (nitrile gloves, safety goggles) and fume hoods to avoid inhalation or skin contact. Solubilize in DMSO (10 mM stock) for biological assays .
Advanced Research Questions
Q. How can contradictions in spectroscopic data (e.g., NMR shifts vs. computational predictions) be resolved?
- Answer :
- Cross-Validation : Compare experimental ¹H NMR with DFT-calculated shifts (Gaussian/B3LYP/6-31G**) to identify conformational discrepancies .
- Dynamic NMR : Perform variable-temperature studies to detect rotameric equilibria affecting peak splitting .
- Isotopic Labeling : Use ²H or ¹³C-labeled analogs to trace signal origins in complex spectra .
Q. What strategies optimize the synthetic yield of this compound under varying conditions?
- Answer :
- DoE Optimization : Vary Pd catalyst loading (0.5–5 mol%), ligand (XPhos vs. BINAP), and solvent (toluene vs. DMF) to maximize coupling efficiency .
- Microwave Assistance : Reduce reaction time (2 h vs. 24 h) while maintaining >80% yield .
- Workup Adjustments : Acidify the reaction mixture (pH 2–3) before extraction to recover unreacted starting material .
Q. How does the compound interact with biological targets, and what assays validate these interactions?
- Answer :
- Target Screening : Use SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to measure binding affinity (KD) for receptors like β-adrenergic subtypes .
- Functional Assays : cAMP accumulation assays in HEK293 cells transfected with target GPCRs confirm agonism/antagonism .
- MD Simulations : Model ligand-receptor docking (AutoDock Vina) to predict binding poses and guide SAR studies .
Q. What computational tools predict the stability of this compound in physiological environments?
- Answer :
- pKa Prediction : Tools like MarvinSketch estimate the carboxylic acid’s pKa (~2.5), indicating ionization state in plasma .
- Metabolic Stability : Use SwissADME to predict CYP450-mediated oxidation sites (e.g., pyrrolidine ring) .
- Degradation Pathways : DFT calculations identify hydrolysis-prone bonds (e.g., ester linkages in prodrug analogs) .
Q. How do structural modifications (e.g., halogenation) affect the compound’s physicochemical and pharmacological properties?
- Answer :
- Halogen Substitution : Introduce Cl or F at the phenyl para-position to enhance lipophilicity (logP increases by 0.5–1.0) and blood-brain barrier penetration .
- Methylation : Adding a methyl group to the pyrrolidine ring reduces metabolic clearance (t½ increases from 1.5 h to 4.2 h in liver microsomes) .
- Bioisosteres : Replace acetic acid with tetrazole to improve oral bioavailability while retaining acidity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
